molecular formula C9H12N2O3 B3048691 5-Ethoxy-2-methyl-4-nitroaniline CAS No. 1799439-08-9

5-Ethoxy-2-methyl-4-nitroaniline

Cat. No.: B3048691
CAS No.: 1799439-08-9
M. Wt: 196.20
InChI Key: RWRSNDZBLMCCSW-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-4-nitroaniline is an aromatic amine derivative featuring an ethoxy group (-OCH₂CH₃) at position 5, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 2. Nitroanilines are critical intermediates in pharmaceuticals, dyes, and explosives analysis due to their electron-withdrawing nitro group and nucleophilic amino group .

Properties

IUPAC Name

5-ethoxy-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRSNDZBLMCCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279591
Record name Benzenamine, 5-ethoxy-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799439-08-9
Record name Benzenamine, 5-ethoxy-2-methyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799439-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-ethoxy-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-5-ethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of 5-Ethoxy-2-methyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Ethoxy-2-methyl-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: 5-Ethoxy-2-carboxy-4-nitroaniline.

Scientific Research Applications

5-Ethoxy-2-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The ethoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds share structural features with 5-Ethoxy-2-methyl-4-nitroaniline, differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Similarity Score Key Features Applications/Notes
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 C₇H₆FN₂O₃ 0.97 Methoxy (-OCH₃) at C2, fluoro (-F) at C5 High similarity; used in synthetic routes
4-Methoxy-5-methyl-2-nitroaniline 55730-09-1 C₈H₁₀N₂O₃ 0.68 Methoxy at C4, methyl at C5 Research applications; bioactive studies
2-Methyl-4-nitroaniline 99-52-5 C₇H₈N₂O₂ - Methyl at C2, nitro at C4 Explosives analysis; stored below -20°C
2-Methoxy-5-nitroaniline 577-72-0 C₇H₈N₂O₃ 0.74 Methoxy at C2, nitro at C5 Standard solution for analytical testing

Key Observations :

  • Substituent Position : The position of nitro and alkoxy groups significantly impacts reactivity. For example, 2-Methoxy-5-nitroaniline (nitro at C5) exhibits different electronic properties compared to 5-Ethoxy-2-methyl-4-nitroaniline (nitro at C4) .
  • Functional Group Effects : Replacing ethoxy with methoxy (e.g., 5-Fluoro-2-methoxy-4-nitroaniline) reduces steric bulk but may alter solubility and stability .

Physical and Chemical Properties

  • Molecular Weight : Ethoxy-substituted analogs (e.g., 4-Methoxy-5-methyl-2-nitroaniline, MW 182.18 g/mol) have higher molecular weights compared to methoxy or methyl derivatives due to the ethoxy group’s larger size .
  • Stability and Storage: 2-Methyl-4-nitroaniline is stored below -20°C due to instability . Methoxy derivatives (e.g., 2-Methoxy-5-nitroaniline) are stored at 0–6°C in methanol solutions .

Biological Activity

5-Ethoxy-2-methyl-4-nitroaniline (CAS No. 1799439-08-9) is a nitroaniline compound that has garnered attention in various fields of research due to its biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

5-Ethoxy-2-methyl-4-nitroaniline is characterized by the following chemical structure:

  • Chemical Formula : C9H12N2O3
  • Molecular Weight : 196.20 g/mol

The compound features an ethoxy group, a methyl group, and a nitro group attached to an aniline structure, which contributes to its biological activity.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties, and 5-Ethoxy-2-methyl-4-nitroaniline is no exception. Research indicates that nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA.

  • Mechanism of Action : The reduction of nitro groups produces toxic intermediates that can bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro derivatives like metronidazole and chloramphenicol .
  • Case Studies :
    • A study demonstrated that derivatives with nitro groups exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 15.6 to 62.5 μg/mL .
    • Another investigation focused on the synthesis of various nitro derivatives and their efficacy against Candida species, revealing promising results for compounds structurally related to 5-Ethoxy-2-methyl-4-nitroaniline .

Cytotoxicity

The cytotoxic effects of 5-Ethoxy-2-methyl-4-nitroaniline have also been explored.

  • Mechanism : The compound may induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the body. Symptoms can vary from mild cyanosis to severe respiratory distress depending on the concentration .
  • Research Findings : In vitro studies have shown that exposure to nitroanilines can lead to significant cytotoxicity in human lymphocytes, as indicated by increased levels of caspase-3 activity, a marker for apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialReduction of nitro group leading to DNA damage
CytotoxicityInduction of methemoglobinemia
Apoptosis InductionIncreased caspase-3 activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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